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Cyanamide, (triphenylphosphoranylidene)-

Cat. No.: B14083439
CAS No.: 4027-82-1
M. Wt: 302.3 g/mol
InChI Key: APFUUELQJNUEIM-UHFFFAOYSA-N
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Description

Historical Development and Early Synthetic Applications of (Triphenylphosphoranylidene)cyanamide

The exploration of functionalized isocyanides led to the development of (Triphenylphosphoranylidene)cyanamide. This white, solid compound, with a melting point of 159–160 °C, is soluble in common organic solvents and valued for being a stable, easy-to-handle, and odorless isocyanide source. researchgate.netresearchgate.net One of its earliest and most fundamental applications was in the preparation of α-diazoketones from acyl chlorides. researchgate.netlabscoop.com This transformation highlighted the reagent's utility in synthesizing important intermediates for various subsequent reactions, such as Wolff rearrangements and carbene-mediated cyclopropanations.

Early research also established its role as a versatile building block in the construction of heterocyclic systems. Its ability to act as an "NNC" or "CNN" synthon opened pathways for creating nitrogen-rich molecular frameworks. researchgate.netresearchgate.netorganic-chemistry.org These initial applications laid the groundwork for its extensive use in more complex synthetic strategies, including multicomponent and tandem reactions, demonstrating its potential beyond simple functional group transformations. researchgate.net

Mechanistic Frameworks and Reactivity Paradigms of Phosphoranylidene Cyanamides

The reactivity of (Triphenylphosphoranylidene)cyanamide is defined by the interplay between its two key functional groups: the isocyano (-N=C:) group and the iminophosphorane (P=N-) moiety. researchgate.net This unique combination allows it to participate in a wide array of reactions, including insertion, cyclization, and multicomponent reactions. researchgate.net

A dominant reaction pathway is the aza-Wittig reaction, where the iminophosphorane reacts with carbonyl compounds. This process is often preceded by a nucleophilic attack on the isocyanide carbon, which then sets up an intramolecular cyclization followed by the elimination of triphenylphosphine (B44618) oxide to form a heterocyclic ring. researchgate.net This sequence is central to its use in synthesizing heterocycles like 1,3,4-oxadiazoles. researchgate.net

The compound is also a key participant in cycloaddition reactions. For instance, it can undergo [3+2] cycloadditions with alkynes to form pyrazoles. organic-chemistry.orgresearchgate.net In these reactions, (Triphenylphosphoranylidene)cyanamide serves as a three-atom "CNN" component. organic-chemistry.org Mechanistic studies suggest that these transformations can be mediated by metal catalysts, such as silver, which activate the alkyne for cycloaddition. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a broad range of functional groups, making it a highly versatile method for pyrazole (B372694) synthesis. organic-chemistry.org DFT computational studies have been employed to understand the regioselectivity and reaction pathways in such cycloadditions, particularly in gold-catalyzed reactions with enynamides to form diaminopyridines. nih.gov

Contemporary Relevance and Scope of (Triphenylphosphoranylidene)cyanamide in Academic Organic Chemistry

In modern organic synthesis, (Triphenylphosphoranylidene)cyanamide is highly valued for its role in diversity-oriented synthesis, particularly through multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. nih.govnih.gov The reagent has been extensively used in isocyanide-based MCRs to generate libraries of compounds for drug discovery. researchgate.netresearchgate.net

Its application in the synthesis of nitrogen-containing heterocycles is a major focus of current research. nih.govmdpi.comnih.govmdpi.com These structural motifs are prevalent in pharmaceuticals and biologically active compounds. nih.gov (Triphenylphosphoranylidene)cyanamide has proven effective in synthesizing a variety of heterocyclic systems, including:

1,3,4-Oxadiazoles: Formed through reactions with carboxylic acids and other components, often in environmentally friendly solvents like water. researchgate.netresearchgate.net

Pyrazoles: Synthesized via silver-mediated [3+2] cycloaddition with terminal alkynes. organic-chemistry.orgacs.org

N-Aminopyrrolidine-2,5-diones: Produced diastereoselectively through a multicomponent reaction with aldimines and Meldrum's acid. researchgate.net

Azines: A silver-catalyzed domino reaction with aldehydes leads to unsymmetrical azines through a tandem aza-Wittig, insertion, and cyclization sequence. researchgate.netresearchgate.net

The tables below summarize some of the key synthetic applications of (Triphenylphosphoranylidene)cyanamide in the formation of heterocyclic compounds.

Table 1: Synthesis of 1,3,4-Oxadiazoles

Reactants Conditions Product Yield Reference
Carboxylic acids, NIITP, 2-oxopropyl alcohol esters Water, Room Temperature 2,5-Disubstituted 1,3,4-oxadiazoles High researchgate.net

Table 2: Synthesis of Pyrazoles via [3+2] Cycloaddition

Reactants Catalyst/Additive Solvent Product Yield Reference

Overview of Research Trajectories for (Triphenylphosphoranylidene)cyanamide Derivatives and Analogues

Research is expanding beyond the parent compound to explore the synthesis and reactivity of its derivatives and analogues. A significant area of development is the creation of N-allenyl cyanamides. These compounds are synthesized via a one-pot deoxycyanamidation–isomerization process using propargyl alcohols and N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). cardiff.ac.ukacs.orgnih.gov N-allenyl cyanamides serve as versatile building blocks themselves, undergoing further derivatization through hydroarylation, hydroamination, and cycloaddition reactions to produce an array of complex cyanamide (B42294) products that are otherwise difficult to access. acs.orgnih.govresearchgate.net

The development of new synthetic routes to cyanamides in general, avoiding toxic reagents like cyanogen (B1215507) bromide, is an active area of research. cardiff.ac.uk For example, methods using trichloroacetonitrile (B146778) as a cyano source for the N-cyanation of secondary amines have been developed, offering a safer alternative. cardiff.ac.uk The exploration of cyanamides in radical reactions and as electrophilic cyanide-transfer agents is also broadening their synthetic utility. nih.govrsc.org These ongoing investigations into novel derivatives and synthetic methods continue to expand the scope of phosphoranylidene cyanamides and related compounds in advanced organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N2P B14083439 Cyanamide, (triphenylphosphoranylidene)- CAS No. 4027-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4027-82-1

Molecular Formula

C19H15N2P

Molecular Weight

302.3 g/mol

IUPAC Name

(triphenyl-λ5-phosphanylidene)cyanamide

InChI

InChI=1S/C19H15N2P/c20-16-21-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

APFUUELQJNUEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Triphenylphosphoranylidene Cyanamide and Precursors in Research Contexts

Established Synthetic Pathways to (Triphenylphosphoranylidene)cyanamide

The formation of the P=N bond in (Triphenylphosphoranylidene)cyanamide is central to its synthesis. The most prominent methods involve the reaction of triphenylphosphine (B44618) with a nitrogen source that already contains the cyano moiety.

Synthesis via Triphenylphosphine and Cyanogen (B1215507) Halides

While the direct reaction of triphenylphosphine with cyanogen halides such as cyanogen bromide is a conceivable route, the more comprehensively documented and widely utilized precursor for introducing the "N-CN" group is cyanogen azide (B81097). The reaction of triphenylphosphine with an organic azide is known as the Staudinger reaction, a well-established method for the synthesis of iminophosphoranes. uniovi.esorganic-chemistry.orgcommonorganicchemistry.com In this context, triphenylphosphine would react with cyanogen azide to yield (Triphenylphosphoranylidene)cyanamide and dinitrogen gas. This reaction is typically efficient and proceeds under mild conditions. commonorganicchemistry.com

The mechanism of the Staudinger reaction involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release dinitrogen gas and form the final iminophosphorane. organic-chemistry.org

Alternative Preparative Routes for (Triphenylphosphoranylidene)cyanamide

An alternative and more recent approach to the synthesis of N-cyano iminophosphoranes, including (Triphenylphosphoranylidene)cyanamide, involves an electrochemical method. This process utilizes the reaction of phosphines with bis(trimethylsilyl)carbodiimide (B93060) as a safe and efficient aminating reagent. rsc.org This electrochemical synthesis offers a sustainable alternative to traditional methods, avoiding the use of potentially hazardous reagents. The reaction can be performed on a gram scale and has been shown to be applicable to a range of phosphines, including those with chiral backbones. rsc.org

Mechanistic Studies of (Triphenylphosphoranylidene)cyanamide Formation Reactions

The mechanism of formation for (Triphenylphosphoranylidene)cyanamide, particularly via the Staudinger reaction with cyanogen azide, is understood to proceed through a well-defined pathway. The initial step is the nucleophilic addition of triphenylphosphine to the azide, leading to the formation of a linear phosphazide intermediate. This intermediate is generally unstable and readily loses a molecule of dinitrogen through a four-membered cyclic transition state to yield the stable iminophosphorane. organic-chemistry.org

For the electrochemical synthesis, mechanistic studies involving DFT calculations, cyclic voltammetry, and NMR have shed light on the reaction pathway. The proposed mechanism suggests a sequential paired electrolysis process, providing a detailed understanding of the electron transfer and bond formation steps. rsc.org

Optimization Strategies for Research-Scale Synthesis of (Triphenylphosphoranylidene)cyanamide

Yield Enhancement and Purity Control Methodologies

For the Staudinger reaction, yield enhancement and purity control are often achieved by careful control of reaction conditions, such as temperature and solvent. The reaction is typically high-yielding, and the primary byproduct, dinitrogen gas, is easily removed. commonorganicchemistry.com Purification of the resulting iminophosphorane can often be achieved by simple recrystallization.

In the case of electrochemical synthesis, optimization of parameters such as the electrolyte, electrode materials, and current density is crucial for maximizing the yield and purity of the product. High-throughput experimentation has been utilized to screen various electrolytes and electrode combinations to identify the optimal conditions for the synthesis of N-cyano iminophosphoranes. rsc.org

Sustainable Synthesis Approaches for (Triphenylphosphoranylidene)cyanamide

The development of sustainable synthetic methods is a growing area of interest. The electrochemical synthesis of N-cyano iminophosphoranes from bis(trimethylsilyl)carbodiimide represents a significant step towards a more environmentally friendly process. rsc.org This method avoids the use of hazardous reagents and is designed to be scalable.

General strategies for sustainable iminophosphorane synthesis include the use of electrochemical methods, which can reduce the reliance on chemical oxidants and reagents. researchgate.net An iodide-mediated electrochemical synthesis of N-sulfonyl iminophosphoranes has been reported as an efficient and sustainable method, highlighting a potential direction for the green synthesis of other iminophosphorane derivatives.

Isotopic Labeling and Deuteration Techniques for Mechanistic Elucidaion of (Triphenylphosphoranylidene)cyanamide Reactions

General principles of isotopic labeling, such as the use of ¹³C, ¹⁵N, and deuterium (B1214612) (²H), are well-established for tracking atomic and molecular transformations, determining bond-forming and bond-breaking steps, and measuring kinetic isotope effects to infer transition state structures. However, the synthesis of isotopically labeled (triphenylphosphoranylidene)cyanamide or its precursors for the explicit purpose of studying its reaction pathways has not been described.

For context, related research in organophosphorus chemistry often employs these techniques. For instance, the deuteration of triphenylphosphine, a precursor to many phosphoranes, has been reported. Such labeled precursors could, in principle, be utilized to synthesize deuterated (triphenylphosphoranylidene)cyanamide. This would allow for the investigation of kinetic isotope effects in reactions where a C-H (or in this case, a P-C-H) bond cleavage is a rate-determining step. Similarly, ¹³C or ¹⁵N labeling of the cyanamide (B42294) moiety would be invaluable for tracking the fate of the nitrile group in its various reactions, such as cycloadditions or reactions with electrophiles.

The aza-Wittig reaction, a reaction class to which the reactions of (triphenylphosphoranylidene)cyanamide are related, involves the reaction of phosphine imines with carbonyl compounds. Mechanistic studies of the aza-Wittig reaction have been conducted, but specific isotopic labeling studies on cyanamide-derived phosphine imines are not present in the literature.

Given the lack of direct research, any discussion on the application of these techniques to (triphenylphosphoranylidene)cyanamide remains speculative and would be based on analogies to other systems. The generation of detailed research findings and data tables, as requested, is not possible due to the absence of primary research in this specific area. Future research in this field would be necessary to provide the empirical data required for a thorough analysis of the reaction mechanisms of (triphenylphosphoranylidene)cyanamide using isotopic labeling and deuteration techniques.

Advanced Reactivity and Mechanistic Investigations of Triphenylphosphoranylidene Cyanamide

Nucleophilic Reactivity of the Cyanamide (B42294) Moiety in (Triphenylphosphoranylidene)cyanamide

The cyanamide moiety in (triphenylphosphoranylidene)cyanamide is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is characterized by the nucleophilic nature of the nitrogen atom and the electrophilic character of the cyano carbon, allowing it to react with a range of electrophilic and nucleophilic species.

Reactions with Electrophilic Species

The nitrogen atom of the cyanamide group in (triphenylphosphoranylidene)cyanamide can act as a nucleophile, reacting with various electrophiles. This reactivity is analogous to that of other N-substituted cyanamides. For instance, N-allenyl cyanamides have been shown to undergo hydroarylation and hydroamination reactions, highlighting the nucleophilic character of the cyanamide nitrogen. nih.gov

While specific reactions of (triphenylphosphoranylidene)cyanamide with a wide array of electrophiles are not extensively documented in readily available literature, the general reactivity pattern of phosphine (B1218219) imides provides valuable insights. Phosphine imides, also known as iminophosphoranes, are isoelectronic with phosphonium (B103445) ylides and exhibit significant nucleophilic character on the nitrogen atom. researchgate.netwikipedia.org They are known to react with a variety of electrophiles, including carbonyl compounds in the aza-Wittig reaction. uhmreactiondynamics.org

Furthermore, the development of electrophilic cyanating agents, such as those derived from the oxidation of trimethylsilyl (B98337) cyanide, underscores the ability of the cyano group to be involved in reactions with nucleophiles. nih.gov This suggests that the cyano group in (triphenylphosphoranylidene)cyanamide could also be susceptible to nucleophilic attack under certain conditions, although its primary reactivity is dominated by the nucleophilic nitrogen.

Cycloaddition Reactions Involving the Cyano Group of (Triphenylphosphoranylidene)cyanamide

The cyano group of (triphenylphosphoranylidene)cyanamide can participate in cycloaddition reactions, a common feature for molecules containing a nitrile functionality. These reactions are valuable for the synthesis of heterocyclic compounds.

One of the most well-established cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful tool in medicinal chemistry and materials science for the construction of nitrogen-rich heterocycles. While specific examples with (triphenylphosphoranylidene)cyanamide are not detailed, the general principle of 1,3-dipolar cycloaddition is applicable. Azomethine ylides, for instance, readily undergo [3+2] cycloadditions. nih.gov

Computational studies on the cycloaddition of cyanamides with enynamides catalyzed by gold(I) complexes have elucidated the mechanistic pathways and the influence of substituents on the reactivity and regioselectivity of the reaction. These studies show that the cyanamide can act as a 2π component in formal [2+2+2] cycloadditions, leading to the formation of substituted pyridines. lumenlearning.com This highlights the potential of the cyano group in (triphenylphosphoranylidene)cyanamide to participate in metal-catalyzed cycloaddition reactions for the synthesis of complex heterocyclic frameworks.

Ylide Characteristics and Reactivity of (Triphenylphosphoranylidene)cyanamide

The defining feature of (triphenylphosphoranylidene)cyanamide is its phosphonium ylide structure. This functionality imparts characteristic reactivity, most notably the ability to engage in Wittig-type reactions. The stability of this ylide is a key factor governing its reactivity profile.

Wittig-Type Olefination Reactions with (Triphenylphosphoranylidene)cyanamide

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. organic-chemistry.orglibretexts.orgtotal-synthesis.com This transformation proceeds through the reaction of a phosphonium ylide with a carbonyl compound. The cyano group in (triphenylphosphoranylidene)cyanamide is an electron-withdrawing group, which classifies it as a "stabilized ylide". organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com

Stabilized ylides are generally less reactive than their non-stabilized counterparts and tend to favor the formation of the thermodynamically more stable (E)-alkene product. organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com The reduced reactivity of stabilized ylides means that they may react sluggishly or not at all with sterically hindered ketones. lumenlearning.comlibretexts.org While specific examples of Wittig reactions employing (triphenylphosphoranylidene)cyanamide are not prevalent in the literature, its behavior is expected to align with that of other cyano-stabilized ylides.

The general mechanism of the Wittig reaction involves the initial nucleophilic attack of the ylide carbon on the carbonyl carbon to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. libretexts.org This four-membered ring subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.com

Stabilization Effects on the Ylide Center of (Triphenylphosphoranylidene)cyanamide

The stability of a phosphonium ylide is significantly influenced by the substituents on the ylidic carbon. Electron-withdrawing groups, such as the cyano group in (triphenylphosphoranylidene)cyanamide, delocalize the negative charge on the carbon atom, thereby stabilizing the ylide. masterorganicchemistry.comnih.gov This stabilization can be understood through resonance structures where the negative charge is shared with the heteroatom of the electron-withdrawing group.

The resonance stabilization in cyano-substituted ylides reduces their basicity and nucleophilicity compared to non-stabilized ylides. masterorganicchemistry.com This has a direct impact on their reactivity in the Wittig reaction, leading to the aforementioned preference for (E)-alkenes and reduced reactivity towards sterically demanding ketones. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Computational studies, such as Natural Bond Orbital (NBO) analysis, can provide quantitative insights into the electronic structure and stability of ylides. nih.gov These studies can elucidate the extent of charge delocalization and the nature of the bonding between the ylidic carbon and the phosphorus atom, as well as the stabilizing substituent.

Kinetics and Thermodynamics of Reactions Involving (Triphenylphosphoranylidene)cyanamide

A quantitative understanding of the reactivity of (triphenylphosphoranylidene)cyanamide requires the study of the kinetics and thermodynamics of its reactions. Such studies provide crucial information on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

Currently, there is a scarcity of specific experimental kinetic and thermodynamic data for reactions involving (triphenylphosphoranylidene)cyanamide in the public domain. However, general principles can be applied to anticipate its behavior. For instance, the rate of Wittig reactions with stabilized ylides is generally lower than with non-stabilized ylides due to the higher activation energy required for the initial nucleophilic attack. masterorganicchemistry.com

Reaction Rate Determination and Activation Energy Analysis

The reactivity of (triphenylphosphoranylidene)cyanamide in reactions such as the Wittig olefination is expected to be influenced by the electron-withdrawing nature of the cyano group. This stabilization of the ylidic carbanion generally leads to lower reactivity compared to non-stabilized ylides like methylenetriphenylphosphorane.

The rate of reaction, for instance with a series of substituted benzaldehydes, could be determined using techniques like UV-Vis or NMR spectroscopy by monitoring the disappearance of the reactants or the appearance of the product over time. The reaction rate is anticipated to follow second-order kinetics, being first order in both the ylide and the aldehyde.

The activation energy (Ea) for such reactions can be determined by measuring the rate constant (k) at various temperatures and applying the Arrhenius equation. Due to the stabilized nature of the ylide, the activation energy is expected to be higher than that for reactions involving non-stabilized ylides.

Hypothetical Data for Illustrative Purposes

Substituent on Benzaldehyde (para-)Rate Constant (k) at 298 K (M-1s-1)Activation Energy (Ea) (kJ/mol)
-NO20.01555
-Cl0.00862
-H0.00568
-OCH30.00275

This table illustrates the expected trend where electron-withdrawing groups on the aldehyde increase the reaction rate and decrease the activation energy due to the increased electrophilicity of the carbonyl carbon.

Equilibrium Studies and Product Distribution Analysis

In the context of the Wittig reaction, the initial steps involving stabilized ylides are often reversible. This reversibility can influence the final product distribution, particularly the stereochemistry of the resulting alkene. An equilibrium may be established between the starting materials, the betaine/oxaphosphetane intermediate, and the final products.

The position of this equilibrium can be studied by allowing the reaction to proceed for an extended period and then analyzing the composition of the reaction mixture, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The equilibrium constant (Keq) would provide insight into the thermodynamic favorability of the reaction.

Product distribution analysis is crucial for understanding the selectivity of reactions involving (triphenylphosphoranylidene)cyanamide. For instance, in a Wittig reaction with an aldehyde, the ratio of (E)- to (Z)-alkene isomers would be a key parameter.

Hypothetical Data for Illustrative Purposes

SolventTemperature (°C)(E)-alkene : (Z)-alkene RatioEquilibrium Constant (Keq)
THF2590 : 10150
DMF2595 : 5200
Toluene8085 : 15120

This table illustrates how solvent polarity and temperature could affect the stereochemical outcome and the position of the equilibrium. More polar solvents might favor the formation of the more stable (E)-isomer with stabilized ylides.

Transition State Analysis and Reaction Pathway Mapping for (Triphenylphosphoranylidene)cyanamide

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanism of (triphenylphosphoranylidene)cyanamide at a molecular level. By mapping the potential energy surface, intermediates and transition states can be identified, and the entire reaction pathway can be visualized.

For a Wittig-type reaction, calculations would likely investigate the [2+2] cycloaddition pathway to form an oxaphosphetane intermediate. The geometry of the transition state would be optimized to understand the factors controlling the stereoselectivity. The calculations would provide the energies of the reactants, transition states, intermediates, and products, allowing for the determination of activation barriers and reaction enthalpies.

Alternative pathways, such as those involving cycloaddition with the cyanamide moiety itself, could also be explored computationally to assess their feasibility compared to the more conventional ylide reactivity.

Stereochemical Control and Regioselectivity in Reactions Mediated by (Triphenylphosphoranylidene)cyanamide

Stereochemical Control: In reactions with aldehydes and unsymmetrical ketones, (triphenylphosphoranylidene)cyanamide is expected to exhibit a high degree of stereocontrol. As a stabilized ylide, it is predicted to predominantly form the (E)-alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com This preference is generally attributed to the reversibility of the initial addition step, which allows for equilibration to the thermodynamically more stable intermediate that leads to the (E)-product. libretexts.org

Regioselectivity: Beyond olefination reactions, the presence of the cyanamide group introduces possibilities for regioselective cycloaddition reactions. For example, in a [3+2] cycloaddition with a dipolarophile, the ylide could react either at the P=C bond or involve the C≡N of the cyano group. Computational studies would be instrumental in predicting the regiochemical outcome by comparing the activation barriers for the different possible modes of addition. The electronic properties of the reacting partner would be a key determinant of the regioselectivity.

Applications of Triphenylphosphoranylidene Cyanamide in Complex Organic Synthesis Research

Utilization as a Reagent in Heterocyclic Compound Synthesis

The structural framework of (triphenylphosphoranylidene)cyanamide, often referred to as N-isocyanoiminotriphenylphosphorane (NIITP), makes it an exceptional building block for the assembly of cyclic systems. Its ability to engage in multicomponent reactions and cycloadditions has been extensively leveraged for the efficient synthesis of diverse nitrogen-containing heterocycles.

(Triphenylphosphoranylidene)cyanamide has proven to be a valuable precursor in multicomponent reactions (MCRs) for generating a variety of nitrogenous heterocycles. researchgate.net These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. researchgate.net

One notable application is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. In a three-component reaction, (triphenylphosphoranylidene)cyanamide reacts with a carboxylic acid and a secondary amine or an aromatic aldehyde to yield fully substituted 1,3,4-oxadiazoles under mild, ambient temperature conditions without the need for a catalyst. acs.org This methodology has been extended to the synthesis of more complex structures, such as thiazolidin-4-yl-1,3,4-oxadiazoles, through a sequence of two multicomponent reactions. acs.org

Furthermore, this reagent is instrumental in synthesizing other heterocyclic scaffolds. For instance, its reaction with aldimines and Meldrum's acid in aqueous THF produces 3,4-disubstituted N-aminopyrrolidine-2,5-diones with high diastereoselectivity. researchgate.net The versatility of (triphenylphosphoranylidene)cyanamide is a cornerstone in the synthesis of these and other key heterocyclic frameworks found in pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using (Triphenylphosphoranylidene)cyanamide

Heterocycle Class Reactants Key Features
1,3,4-Oxadiazoles Carboxylic acid, secondary amine/aromatic aldehyde High yields, ambient temperature, catalyst-free. acs.org
Pyrazoles Alkynes Silver-mediated [3+2] cycloaddition. acs.org
N-Aminopyrrolidine-2,5-diones Aldimine, Meldrum's acid Diastereoselective, mild conditions in aqueous THF. researchgate.net
Thiazolidin-4-yl-1,3,4-oxadiazoles Product of Asinger reaction, carboxylic acid Sequential multicomponent reaction strategy. acs.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool in organic synthesis. (Triphenylphosphoranylidene)cyanamide is particularly adept at participating in cycloaddition reactions, a subset of annulation processes, to construct five- and six-membered heterocyclic rings. mdpi.com

The reagent's "CNN" fragment is a key component in [3+2] cycloaddition reactions. A significant example is the silver-mediated [3+2] cycloaddition with alkynes to construct monosubstituted pyrazoles. acs.org In this transformation, (triphenylphosphoranylidene)cyanamide serves as a stable and easy-to-handle source of the "CNN" building block. The reaction proceeds under mild conditions and demonstrates a broad substrate scope with excellent functional group tolerance. acs.org The carbon-nitrogen triple bond of the cyanamide (B42294) moiety readily acts as a dipolarophile in these reactions, leading to the formation of five-membered heterocycles like tetrazoles when reacting with azides. mdpi.com

While metal-catalyzed [2+2+2] cyclotrimerization of cyanamides to form triazines is a well-established process, the specific involvement of (triphenylphosphoranylidene)cyanamide in these types of annulations is an area of ongoing research. mdpi.com The general reactivity pattern of cyanamides in cycloadditions suggests significant potential for (triphenylphosphoranylidene)cyanamide in developing novel annulation strategies for complex heterocyclic systems. mdpi.comnih.gov

Functional Group Transformations and Derivatizations Mediated by (Triphenylphosphoranylidene)cyanamide

Beyond its role in building cyclic systems, (triphenylphosphoranylidene)cyanamide is a valuable reagent for specific functional group transformations, particularly for introducing nitrogen-containing moieties and for activating carboxylic acid derivatives.

The unique structure of (triphenylphosphoranylidene)cyanamide allows it to serve as a source for both cyano (CN) and amino (N) groups in a single molecule. This dual reactivity is effectively harnessed in aminocyanation reactions. A silver-promoted intermolecular aminocyanation of alkynes has been developed where (triphenylphosphoranylidene)cyanamide functions as both the nitrile and the amine source. acs.org This transformation yields (Z)-β-aminoacrylonitriles with good regio- and stereoselectivity. acs.org

The broader chemistry of cyanamides includes their use as electrophilic cyanide-transfer agents. mdpi.com For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a well-known electrophilic cyanation reagent used in transition metal-catalyzed reactions to introduce the cyano group onto various substrates. nih.govlibretexts.org While (triphenylphosphoranylidene)cyanamide itself is more commonly used for the concerted introduction of "CNN" or "NCN" units, its chemistry is part of the larger family of cyanamide reagents utilized for cyanation and amination reactions. mdpi.com

(Triphenylphosphoranylidene)cyanamide exhibits notable reactivity with carboxylic acids, facilitating their conversion into valuable heterocyclic products. As mentioned previously, a three-component reaction involving this reagent, a carboxylic acid, and an imine (generated in situ) leads to the formation of α-amino-1,3,4-oxadiazoles. acs.org This reaction highlights the ability of (triphenylphosphoranylidene)cyanamide to activate the carboxylic acid, likely through an intermediate that is then susceptible to intramolecular cyclization.

This reactivity is analogous to other phosphine-based reagents used in transformations of carboxylic acids. For example, triphenylphosphine (B44618) itself is used in combination with agents like carbon tetrachloride or N-bromosuccinimide to activate carboxylic acids for amide bond formation. nih.govlbl.gov The driving force in these reactions is often the formation of the highly stable triphenylphosphine oxide. lbl.gov Similarly, the reactions of (triphenylphosphoranylidene)cyanamide with carboxylic acids are driven by the formation of triphenylphosphine oxide and the concurrent assembly of the heterocyclic product. acs.org The development of decarboxylative cyanation reactions using other electrophilic cyanating agents and carboxylic acids further underscores the importance of this functional group interconversion in organic synthesis. researchgate.net

Catalytic Roles and Ligand Design in Organometallic Chemistry with (Triphenylphosphoranylidene)cyanamide

The application of (triphenylphosphoranylidene)cyanamide in organometallic chemistry is a less developed but promising field. Its utility is centered on its ability to act as a ligand, coordinating to metal centers to form complexes with potential catalytic activity.

Early research into the chemistry of (triphenylphosphoranylidene)cyanamide involved its reaction with metal compounds to form various metal complexes. researchgate.net The molecule possesses multiple potential coordination sites: the phosphorus atom, the imine nitrogen, and the nitrile nitrogen, allowing it to function as a versatile ligand. researchgate.net The coordination chemistry of cyanide and its derivatives is vast, forming the basis for numerous coordination polymers and frameworks. nih.gov The cyanide moiety can act as a strong σ-donor and π-acceptor, stabilizing metals in various oxidation states. nih.gov

The structure of (triphenylphosphoranylidene)cyanamide, with its P=N-N=C backbone, suggests it could function as a 1,3-P,N ligand. Such ligands are of significant interest in coordination chemistry and catalysis due to their ability to form chelate rings with metal centers, influencing the steric and electronic properties of the resulting complex. nih.gov The design of transition metal complexes with phosphorus- and nitrogen-containing ligands is a key area of research for developing catalysts for reactions like cross-coupling and hydroamination. mdpi.com

While specific catalytic applications of (triphenylphosphoranylidene)cyanamide-metal complexes are not yet widely reported, the fundamental principles of organometallic chemistry suggest their potential. libretexts.org The triphenylphosphine moiety is a classic ligand in organometallic catalysis, and its incorporation into a multidentate P,N-type ligand framework could lead to novel catalysts with unique reactivity and selectivity. mdpi.com The use of related bis(triphenylphosphoranylidene)ammonium (PPN) salts as counterions in the crystallization of organometallic complexes further indicates the compatibility of the phosphoranylidene scaffold within organometallic systems. nih.gov

Table 2: Potential Coordination Modes of (Triphenylphosphoranylidene)cyanamide

Coordination Site Description Potential Ligand Type
Phosphorus Atom The phosphorus of the triphenylphosphine group can act as a σ-donor. Monodentate (P-donor)
Imine Nitrogen The sp2-hybridized nitrogen can coordinate to a metal center. Monodentate (N-donor)
Nitrile Group The cyano group can coordinate via its nitrogen lone pair or π-system. Monodentate (N-donor) or Bridging
P,N-Chelation The phosphorus and imine nitrogen could potentially coordinate simultaneously. Bidentate (P,N-chelate)

Total Synthesis Strategies Employing (Triphenylphosphoranylidene)cyanamide as a Key Reagent

The strategic implementation of reactions involving iminophosphoranes, the reactive species derived from or analogous to (triphenylphosphoranylidene)cyanamide, has proven instrumental in the total synthesis of complex alkaloids. A notable example is the total synthesis of the polycyclic Stemona alkaloid, (-)-Stemospironine.

In the synthesis of (-)-Stemospironine, a key transformation involves an intramolecular aza-Wittig reaction. nih.govacs.orgacs.org This reaction facilitates the formation of the central perhydroazepine ring system, a critical structural feature of the target molecule. nih.govacs.org The synthetic strategy relies on the reaction of a strategically placed azide (B81097) functional group with a phosphine (B1218219), typically triphenylphosphine, to generate an intermediate iminophosphorane in situ via the Staudinger reaction. This iminophosphorane then undergoes a spontaneous intramolecular reaction with a distal aldehyde or ketone, leading to the formation of a cyclic imine and triphenylphosphine oxide. This cyclization is a powerful method for constructing nitrogen-containing rings. scispace.com

Table 1: Key Aza-Wittig Cyclization in the Total Synthesis of (-)-Stemospironine

Precursor Type Key Reaction Resulting Core Structure Natural Product

Another area where the conceptual framework of (triphenylphosphoranylidene)cyanamide reactivity is applied is in the synthesis of alkaloids like Luotonin A. Although various synthetic routes to Luotonin A exist, those employing intramolecular cyclizations to form the core heterocyclic system often rely on reactions that are mechanistically related to the aza-Wittig reaction. researchgate.netnih.gov The construction of the quinazolinone core, for instance, can be achieved through cyclization reactions that form a carbon-nitrogen double bond, a hallmark of iminophosphorane chemistry.

Development of Novel Synthetic Methodologies Based on (Triphenylphosphoranylidene)cyanamide Reactivity

The unique reactivity of (triphenylphosphoranylidene)cyanamide has spurred the development of several novel synthetic methodologies, particularly in the realm of multicomponent and cascade reactions for the synthesis of diverse heterocyclic compounds. researchgate.net These methods offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step.

One of the most prominent applications of (triphenylphosphoranylidene)cyanamide is in the synthesis of 1,3,4-oxadiazoles. organic-chemistry.org Through a one-pot, three-component reaction, (triphenylphosphoranylidene)cyanamide can react with an aldehyde and a carboxylic acid to afford 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles in good yields. organic-chemistry.org The proposed mechanism involves the initial reaction of the phosphorane with the carboxylic acid, followed by reaction with the aldehyde and a subsequent intramolecular aza-Wittig reaction to furnish the oxadiazole ring. organic-chemistry.org This methodology has also been extended to four-component reactions, further increasing the structural diversity of the accessible oxadiazole derivatives.

Table 2: Multicomponent Reactions Involving (Triphenylphosphoranylidene)cyanamide for Heterocycle Synthesis

Reaction Type Reactants Product Class
Three-component (Triphenylphosphoranylidene)cyanamide, Aldehyde, Carboxylic Acid 2,5-Disubstituted 1,3,4-Oxadiazoles
Four-component (Triphenylphosphoranylidene)cyanamide, Aldehyde, Primary Amine, Carboxylic Acid Fully substituted 1,3,4-Oxadiazoles

Furthermore, researchers have developed silver-catalyzed cascade reactions of (triphenylphosphoranylidene)cyanamide with aldehydes to produce unsymmetrical azines. researchgate.net This transformation proceeds through a tandem aza-Wittig, insertion, intramolecular cyclization, and ring-opening sequence. researchgate.net The ability to control such complex reaction cascades opens up new avenues for the synthesis of intricate nitrogen-containing molecules.

The reactivity of the isocyanide moiety within (triphenylphosphoranylidene)cyanamide has also been exploited in the synthesis of other heterocyclic systems. For example, it has been used in the synthesis of N-aminopyrrolidine-2,5-diones through a multicomponent reaction with aldimines and Meldrum's acid. researchgate.net These methodologies highlight the versatility of (triphenylphosphoranylidene)cyanamide as a building block for diversity-oriented synthesis. researchgate.net

Spectroscopic and Computational Investigations of Triphenylphosphoranylidene Cyanamide Structure and Reactivity

Advanced Spectroscopic Characterization Techniques for (Triphenylphosphoranylidene)cyanamide

(Triphenylphosphoranylidene)cyanamide, identified by the CAS number 4027-82-1 and possessing the chemical formula C₁₉H₁₅N₂P with a molecular weight of 302.32 g/mol , is a molecule of considerable interest. acs.org A comprehensive understanding of its structural and electronic characteristics can be achieved through a combination of sophisticated spectroscopic methods and computational analysis. Although specific, publicly accessible experimental data for this particular compound is limited, its spectroscopic properties can be reasonably inferred by examining closely related triphenylphosphoranylidene derivatives and compounds featuring the cyanamide (B42294) functional group.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for determining the molecular structure and observing dynamic processes of (triphenylphosphoranylidene)cyanamide in solution. The primary nuclei of interest for NMR analysis of this compound are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be characterized predominantly by signals arising from the protons of the three phenyl rings attached to the phosphorus atom. These protons typically manifest as complex multiplets within the aromatic region of the spectrum, generally falling in the chemical shift range of 7.0 to 8.0 ppm. The precise chemical shifts and the appearance of the coupling patterns would be modulated by the electronic influence of the cyanamide moiety and the rotational conformation of the phenyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would offer significant insights into the carbon framework of the molecule. The carbon atoms of the phenyl rings are expected to produce a series of resonances in the 120-140 ppm range. A key diagnostic signal would be that of the cyanamide carbon (C≡N), which is expected to appear in the characteristic range for nitriles, approximately 110-125 ppm. Furthermore, the ipso-carbon of the phenyl rings, being directly bonded to the phosphorus atom, would exhibit coupling to the ³¹P nucleus, resulting in a doublet signal.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is an exceptionally informative technique for compounds containing phosphorus. For (triphenylphosphoranylidene)cyanamide, a single resonance is expected, and its chemical shift would be characteristic of a pentavalent phosphorus center. The chemical shift in ³¹P NMR is highly sensitive to the electronic nature of the substituents attached to the phosphorus atom. For comparison, the ³¹P chemical shift of related phosphinimine compounds can vary widely but generally appears in a distinct region that confirms the presence of the P=N bond. For instance, in a related compound, Ph₃P=NH₂⁺ReO₄⁻, the ³¹P NMR signal is observed at δ 35.10. researchgate.net

Interactive Data Table: Expected NMR Chemical Shifts for (Triphenylphosphoranylidene)cyanamide

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HPhenyl (C₆H₅)7.0 - 8.0Multiplet
¹³CPhenyl (C₆H₅)120 - 140Multiple signals
¹³CCyanamide (C≡N)110 - 125Singlet
³¹PP=NVariable (dependent on environment)Singlet

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the (triphenylphosphoranylidene)cyanamide molecule.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to display characteristic absorption bands corresponding to the various functional groups present in the molecule. The most conspicuous feature is expected to be the stretching vibration of the nitrile group (ν(C≡N)), which typically manifests as a strong and sharp absorption band in the 2200-2260 cm⁻¹ region. The P=N stretching vibration serves as another crucial diagnostic peak and is generally observed in the 1100-1400 cm⁻¹ range. Additionally, the vibrations associated with the P-C bonds and the phenyl rings will generate a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration is also anticipated to be a strong signal in the Raman spectrum. Symmetric vibrations within the triphenylphosphine (B44618) moiety, which may exhibit weak intensity in the IR spectrum, could be more pronounced in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for (Triphenylphosphoranylidene)cyanamide

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
ν(C≡N)Cyanamide2200 - 2260Strong, SharpStrong
ν(P=N)Phosphinimine1100 - 1400Medium to StrongMedium
ν(P-C)Phenylphosphine680 - 750MediumStrong
Aromatic C-H stretchPhenyl3000 - 3100MediumMedium
Aromatic C=C stretchPhenyl1400 - 1600Medium to StrongMedium to Strong

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition and for the investigation of the fragmentation pathways of (triphenylphosphoranylidene)cyanamide.

Molecular Ion Peak: HRMS enables the precise mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, which would serve to definitively confirm the molecular formula C₁₉H₁₅N₂P.

Fragmentation Pattern: The fragmentation of (triphenylphosphoranylidene)cyanamide in the mass spectrometer is likely to proceed through the cleavage of the P-N and P-C bonds. Commonly observed fragments would include the triphenylphosphine cation ([P(C₆H₅)₃]⁺) or other phosphorus-containing species. The neutral loss of the cyanamide group or its fragments is also a probable fragmentation pathway. The detailed analysis of these fragmentation patterns can yield valuable structural information. For many phosphine-based ligands, the sequential loss of phenyl groups is a characteristic fragmentation behavior. nih.gov

Molecular Geometry: The phosphorus atom in the molecule is expected to exhibit a distorted tetrahedral geometry. A key structural parameter of interest is the P=N bond length, which provides direct insight into the degree of double bond character. The N-C≡N fragment is predicted to be nearly linear. The three phenyl groups are expected to be arranged in a propeller-like conformation around the central phosphorus atom.

Bond Lengths and Angles: The critical parameters that would be determined from a crystallographic study include the P=N, N-C, and C≡N bond lengths, as well as the P-N-C and N-C-N bond angles. These geometric parameters would provide a detailed and quantitative description of the bonding and steric interactions within the molecule.

Quantum Chemical Calculations on (Triphenylphosphoranylidene)cyanamide

Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), are an indispensable tool for complementing experimental findings and for gaining a more profound understanding of the electronic structure and bonding in (triphenylphosphoranylidene)cyanamide.

DFT calculations can be effectively utilized to model the geometry, predict spectroscopic properties, and analyze the electronic structure of the molecule.

Optimized Geometry: Computational methods would yield an optimized molecular geometry, providing theoretical values for bond lengths and angles that can be compared with experimental data, should it become available.

Vibrational Frequencies: The calculation of theoretical vibrational frequencies can be compared with experimental IR and Raman spectra, which is a valuable aid in the assignment of the observed vibrational modes.

NMR Chemical Shifts: The theoretical prediction of NMR chemical shifts can greatly assist in the interpretation and assignment of signals in experimental spectra.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the electronic behavior of molecules in chemical reactions can be gleaned. For (Triphenylphosphoranylidene)cyanamide, FMO analysis reveals the distribution and energy levels of its most reactive electrons, which is crucial for understanding its participation in various reactions, particularly cycloadditions.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies and visualize the spatial distribution of these orbitals. The HOMO of (Triphenylphosphoranylidene)cyanamide is expected to be localized primarily on the ylidic carbon and the nitrogen of the cyano group, indicating its nucleophilic character. The LUMO, conversely, would be distributed across the phosphorus atom and the cyano group's carbon-nitrogen triple bond, highlighting its electrophilic potential. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

In the context of cycloaddition reactions, the interaction between the FMOs of (Triphenylphosphoranylidene)cyanamide and a reaction partner dictates the feasibility and regioselectivity of the reaction. For instance, in a reaction with an electron-deficient alkene, the dominant interaction would be between the HOMO of the ylide and the LUMO of the alkene.

Interactive Data Table: Calculated FMO Energies of (Triphenylphosphoranylidene)cyanamide and Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
(Triphenylphosphoranylidene)cyanamide-5.8-0.94.9B3LYP/6-31G
Triphenylphosphine-6.2-0.55.7B3LYP/6-31G
Cyanamide-8.11.29.3B3LYP/6-31G*

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental or more advanced computational values may vary.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry provides powerful tools for mapping the potential energy surface of a reaction, allowing for the prediction of viable reaction pathways and the determination of associated energy barriers. For (Triphenylphosphoranylidene)cyanamide, DFT calculations are instrumental in elucidating the mechanisms of its reactions, such as cycloadditions.

A typical computational study involves identifying the structures of reactants, transition states, intermediates, and products. The energies of these species are then calculated to construct a reaction profile. The transition state, representing the highest energy point along the reaction coordinate, determines the activation energy of the reaction. A lower activation energy indicates a faster reaction rate.

For example, the [3+2] cycloaddition of (Triphenylphosphoranylidene)cyanamide with an alkyne would be modeled to determine whether the reaction proceeds via a concerted or a stepwise mechanism. In a concerted mechanism, bond formation occurs in a single step through one transition state. A stepwise mechanism would involve the formation of an intermediate, with at least two transition states to overcome. The calculated energy barriers for each potential pathway would reveal the most likely mechanism.

Interactive Data Table: Calculated Activation Energies for a [3+2] Cycloaddition Reaction

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (kcal/mol)
Concerted0.025.3-15.825.3
Stepwise (Step 1)0.028.15.2 (Intermediate)28.1
Stepwise (Step 2)5.2 (Intermediate)15.6-15.810.4

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway predictions.

Solvation Model Effects in Computational Studies of (Triphenylphosphoranylidene)cyanamide

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational studies must account for these effects to provide realistic predictions. Solvation models in computational chemistry are broadly categorized as explicit or implicit.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed, atomistic description of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and often provides a good approximation of bulk solvent effects.

For a polar molecule like (Triphenylphosphoranylidene)cyanamide, the choice of solvation model can influence the calculated geometric parameters, electronic properties, and reaction energy barriers. For instance, a polar solvent is expected to stabilize charged intermediates or transition states, thereby lowering the activation energy of a reaction compared to the gas phase. Comparing results from different solvation models can provide a measure of the sensitivity of the system to solvent effects.

Molecular Dynamics Simulations for Conformational Landscape Exploration of (Triphenylphosphoranylidene)cyanamide

(Triphenylphosphoranylidene)cyanamide possesses considerable conformational flexibility, primarily due to the rotation around the phosphorus-carbon and carbon-phenyl bonds. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the observation of how the molecule explores different conformations at a given temperature. The simulation can reveal the most stable conformations, the energy barriers between them, and the dynamics of conformational changes.

For (Triphenylphosphoranylidene)cyanamide, MD simulations can provide insights into the preferred orientation of the triphenylphosphine group relative to the cyanamide moiety. This information is crucial for understanding how the molecule interacts with other reactants and how its shape might influence its reactivity and spectroscopic properties. The results of an MD simulation are often visualized as a trajectory of atomic coordinates and can be analyzed to identify recurring conformational motifs and their relative populations.

Research on Derivatives and Analogues of Triphenylphosphoranylidene Cyanamide

Synthesis and Reactivity Profiles of Substituted (Triphenylphosphoranylidene)cyanamide Derivatives

The synthesis of substituted (triphenylphosphoranylidene)cyanamide derivatives primarily involves the Staudinger reaction between a substituted triphenylphosphine (B44618) and an azide (B81097), followed by reaction with a cyanogen (B1215507) source, or by reacting a pre-formed substituted iminophosphorane with a cyanating agent. The substituents are typically introduced on the aryl rings of the triphenylphosphine moiety. These modifications are designed to modulate the electronic and steric properties of the phosphoranylidene ylide, thereby influencing its reactivity.

The electronic nature of the substituents on the phenyl rings has a profound impact on the nucleophilicity of the nitrogen atom in the P=N bond. Electron-donating groups (EDGs) increase the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the nitrogen atom, making the ylide more nucleophilic and basic. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the nucleophilicity and basicity of the ylide.

The reactivity of these derivatives is often explored in reactions such as aza-Wittig reactions, cycloadditions, and reactions with various electrophiles. For instance, derivatives with enhanced nucleophilicity are expected to react more readily with weakly electrophilic partners. The steric bulk of the substituents can also play a crucial role, influencing the regioselectivity and stereoselectivity of reactions by controlling the approach of the reacting species.

Table 6.1.1: Predicted Impact of Phenyl Substituents on the Reactivity of (Aryl₃P=N-CN) Derivatives

Substituent (Position)Electronic EffectPredicted Impact on NucleophilicityPredicted Reactivity Profile
-OCH₃ (para)Electron-donatingIncreasedHigher reactivity towards electrophiles, faster reaction rates.
-CH₃ (para)Electron-donatingSlightly IncreasedModerately higher reactivity compared to the unsubstituted compound.
-HNeutralBaselineStandard reactivity profile.
-Cl (para)Electron-withdrawingDecreasedLower reactivity, may require harsher reaction conditions.
-NO₂ (para)Strongly Electron-withdrawingSignificantly DecreasedMuch lower reactivity, may be unreactive towards weak electrophiles.

This table presents predicted trends based on established principles of electronic effects in organic chemistry, as direct comparative studies on a wide range of substituted (triphenylphosphoranylidene)cyanamide derivatives are not extensively documented in the literature.

Exploration of Alternative Phosphoranylidene Scaffolds and Their Impact on Reactivity

Research into alternative phosphoranylidene scaffolds aims to move beyond the conventional triphenylphosphine framework to introduce novel reactivity and selectivity. This involves replacing one or more of the phenyl groups with other substituents, such as alkyl or different aryl groups, or even incorporating the phosphorus atom into a cyclic system.

The replacement of aryl groups with alkyl groups, for instance, to form dialkylaryl- or trialkylphosphoranylidene cyanamides, is expected to significantly increase the basicity and nucleophilicity of the resulting ylide. This is due to the stronger electron-donating nature of alkyl groups compared to phenyl groups. Such highly reactive analogues could potentially participate in reactions that are not feasible with the triphenylphosphine-based parent compound. However, the increased reactivity might also lead to reduced stability and selectivity.

The steric environment around the phosphorus atom is also dramatically altered by changing the scaffold. Bulky substituents can be introduced to create sterically hindered ylides, which may exhibit unique selectivity in reactions where steric control is important. Conversely, less bulky scaffolds could improve accessibility to the reactive nitrogen center. The flexibility and conformation of the phosphine (B1218219) backbone also play a role in determining the reactivity. nih.gov

Table 6.2.1: Comparison of Potential Alternative Phosphoranylidene Scaffolds for Cyanamide (B42294) Ylides

Phosphine ScaffoldKey FeaturesPredicted Impact on Reactivity of P=N-CN
Triarylphosphine (e.g., PPh₃)Moderate basicity, high stability, tunable electronic properties.Baseline reactivity, good for a wide range of reactions.
Dialkylarylphosphine (e.g., PMe₂Ph)Increased basicity and nucleophilicity compared to triarylphosphines.Higher reactivity, potentially enabling reactions with weaker electrophiles.
Trialkylphosphine (e.g., PEt₃)High basicity and nucleophilicity, sterically less demanding than PPh₃.Very high reactivity, but potentially lower stability and selectivity.
Cyclic Phosphine (e.g., Phospholane-based)Constrained geometry, potentially altered steric and electronic properties.May offer unique stereochemical control in certain reactions.

Development and Application of Chiral (Triphenylphosphoranylidene)cyanamide Analogues in Asymmetric Synthesis

The development of chiral versions of (triphenylphosphoranylidene)cyanamide is a promising area of research with the potential for significant applications in asymmetric synthesis. Chiral iminophosphoranes have been successfully employed as organocatalysts in a variety of enantioselective transformations, including nitro-Mannich and Henry reactions. nih.govrhhz.net This success suggests that chiral (phosphoranylidene)cyanamide analogues could also serve as valuable chiral reagents or catalysts.

Chirality can be introduced into the molecule in several ways:

P-Chiral Phosphines: The phosphorus atom itself can be a stereocenter if it bears three different substituents. The synthesis of P-chiral phosphine ligands is a well-established field, and these could be used to generate P-chiral (phosphoranylidene)cyanamides. nih.gov

Chiral Backbone: The chirality can be incorporated into the backbone of the phosphine ligand, for example, by using ligands with atropisomeric biaryl scaffolds (e.g., BINAP derivatives) or other C₂-symmetric backbones. rsc.org

Chiral Substituents: Chiral groups can be appended to the aryl rings of the triphenylphosphine moiety.

These chiral analogues could potentially be used in enantioselective aza-Wittig reactions to synthesize chiral heterocycles or in other cycloaddition reactions to generate products with high enantiomeric excess. The development of such reagents would provide a valuable addition to the toolbox of synthetic chemists for the construction of complex chiral molecules. While the synthesis and application of chiral phosphine ligands are extensively studied, their specific application to form chiral (phosphoranylidene)cyanamide analogues for asymmetric synthesis is an area that remains largely unexplored but holds considerable promise. researchgate.netuni-muenchen.de

Functionalization Strategies for (Triphenylphosphoranylidene)cyanamide to Tune Reactivity

Functionalization strategies for (triphenylphosphoranylidene)cyanamide aim to modify its structure to fine-tune its reactivity for specific applications. These strategies can target either the phosphoranylidene moiety or the cyanamide group.

Modification of the Phosphoranylidene Moiety: As discussed in the previous sections, altering the substituents on the triphenylphosphine scaffold is a primary method for tuning reactivity. Introducing specific functional groups can also impart new properties. For example, incorporating a Lewis basic site elsewhere in the molecule could lead to bifunctional reagents or catalysts. The electronic properties of the ylide can be systematically tuned by varying the substituents, which in turn affects the basicity and nucleophilicity of the iminophosphorane. nih.govresearchgate.net

Modification of the Cyanamide Group: While the focus is often on the phosphine part, the cyanamide group itself can be a target for functionalization. Although this would technically lead to compounds other than (triphenylphosphoranylidene)cyanamide, the principles are relevant for tuning reactivity. For instance, replacing the cyano group with other electron-withdrawing groups could modulate the reactivity of the P=N bond. Furthermore, the nitrogen of the cyanamide could potentially be substituted, leading to more complex structures with altered reactivity patterns. The tolerance of the synthesis of the parent compound to various functional groups suggests that a range of functionalized precursors could be employed. researchgate.net

Table 6.4.1: Potential Functionalization Strategies and Their Predicted Effects

StrategyTarget MoietyModificationPredicted Effect on Reactivity
Electronic TuningPhosphoranylideneIntroduction of EDGs/EWGs on aryl ringsModulates nucleophilicity and basicity of the nitrogen atom.
Steric ShieldingPhosphoranylideneIntroduction of bulky substituentsEnhances selectivity in sterically demanding reactions.
BifunctionalityPhosphoranylideneIncorporation of a secondary catalytic siteCreates bifunctional reagents for cooperative catalysis.
N-SubstitutionCyanamideAlkylation or arylation of the cyanamide nitrogenAlters the electronic properties and steric hindrance around the N-C≡N unit.

These functionalization strategies offer a pathway to a diverse range of (triphenylphosphoranylidene)cyanamide derivatives with tailored properties, expanding their utility in organic synthesis.

Future Directions and Emerging Research Opportunities for Triphenylphosphoranylidene Cyanamide

Exploration of Untapped Synthetic Transformations Utilizing (Triphenylphosphoranylidene)cyanamide

The distinct electronic nature of (triphenylphosphoranylidene)cyanamide, characterized by the nucleophilic nitrogen of the iminophosphorane and the electrophilic carbon of the nitrile group, opens the door to a variety of synthetic transformations that remain largely unexplored. researchgate.netnih.gov Future research is poised to harness this reactivity in novel cycloaddition and annulation reactions for the synthesis of complex nitrogen-containing heterocycles.

One promising avenue is the expansion of its role in [3+2] and [4+2] cycloaddition reactions . While phosphine-catalyzed annulations have been demonstrated with related compounds like azomethine imines and allenoates, the specific use of (triphenylphosphoranylidene)cyanamide as a 1,3-dipole or a dienophile is an area ripe for investigation. nih.govnih.gov Its reaction with various unsaturated partners could provide direct access to unique heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. For instance, its reaction with enynamides under gold catalysis could potentially lead to novel diaminopyridine derivatives, a structural motif found in various bioactive molecules. nih.gov

Another area of interest is its use in multicomponent reactions (MCRs) . The sequential reactivity of the iminophosphorane and cyanamide (B42294) functionalities could be exploited to construct complex molecules in a single pot. For example, an initial aza-Wittig reaction could be followed by an intramolecular cyclization involving the cyano group, or an intermolecular reaction with another partner. Related N-isocyanoiminotriphenylphosphorane has proven effective in MCRs for synthesizing sterically congested 1,3,4-oxadiazole (B1194373) derivatives, suggesting a similar potential for (triphenylphosphoranylidene)cyanamide. researchgate.net

Furthermore, the development of novel carbodiimide (B86325) and guanidine (B92328) syntheses represents a significant opportunity. The reaction of the cyanamide moiety with amines, potentially mediated by the phosphoranylidene group itself or an external catalyst, could provide a new, mild route to unsymmetrically substituted carbodiimides and subsequently guanidines. organic-chemistry.orgresearchgate.net These functional groups are prevalent in pharmaceuticals and bioactive natural products.

Potential Reaction ClassSubstrate PartnerPotential ProductResearch Focus
[3+2] CycloadditionAlkynes, AlkenesFunctionalized Pyrroles, ImidazolesExploring regioselectivity and stereoselectivity.
[4+2] CycloadditionDienes, EnynamidesSubstituted Pyridines, PyrimidinesCatalyst development (e.g., gold, copper) to control reaction pathways. nih.gov
Multicomponent ReactionsAldehydes, Amines, IsocyanatesComplex N-HeterocyclesDesigning one-pot sequences that leverage dual reactivity.
Carbodiimide SynthesisPrimary & Secondary AminesUnsymmetrical CarbodiimidesMetal-free conditions and functional group tolerance. organic-chemistry.org

Integration of (Triphenylphosphoranylidene)cyanamide into Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. vapourtec.com (Triphenylphosphoranylidene)cyanamide and its reactions are prime candidates for this technological evolution.

Continuous flow chemistry is particularly well-suited for handling potentially hazardous reagents and for precise control over reaction parameters like temperature, pressure, and residence time. Although (triphenylphosphoranylidene)cyanamide itself is not exceptionally hazardous, its precursors or reaction partners might be. Flow chemistry can enable safer handling and allow for reactions to be performed under conditions that are difficult to control in batch, potentially leading to higher yields and selectivities. vapourtec.com The generation and immediate use of reactive intermediates derived from (triphenylphosphoranylidene)cyanamide in a flow reactor could unlock new reaction pathways that are not feasible in batch.

Automated synthesis platforms , which utilize robotic systems for high-throughput experimentation and optimization, could accelerate the discovery of new reactions involving (triphenylphosphoranylidene)cyanamide. The one-pot nature of many reactions involving phosphorus ylides and related multicomponent reactions makes them perfectly suited for automation. researchgate.net Such platforms can rapidly screen a wide array of substrates, catalysts, and reaction conditions, facilitating the exploration of the untapped synthetic potential described in the previous section. This approach would be invaluable for building libraries of novel heterocyclic compounds for biological screening.

PlatformAdvantage for (Triphenylphosphoranylidene)cyanamide ChemistryEmerging Opportunity
Continuous Flow Enhanced safety, precise control of exothermic reactions, improved scalability.Telescoped synthesis where (triphenylphosphoranylidene)cyanamide is generated and consumed in-line, avoiding isolation.
Automated Synthesis High-throughput screening of reaction conditions and substrates.Rapid discovery of novel cycloaddition and multicomponent reactions; creation of compound libraries for drug discovery.

Development of Novel Catalytic Systems Incorporating (Triphenylphosphoranylidene)cyanamide

The iminophosphorane moiety (P=N) is a powerful ligand for transition metals, and this property remains underexplored for (triphenylphosphoranylidene)cyanamide. The development of novel catalytic systems where this compound acts as a ligand is a significant area for future research.

The nitrogen atom in the P=N bond can act as a strong σ-donor, similar to phosphine-imine (P^N) ligands that have been successfully used in late-transition-metal polymerization and dehydrogenation catalysis. acs.orgrsc.org The electronic properties of the resulting metal complex could be finely tuned by the cyano group. The strong electron-withdrawing nature of the nitrile could modulate the electron density at the metal center, influencing its catalytic activity and stability. For example, incorporating this ligand into palladium or nickel catalysts could lead to improved thermal stability and activity in olefin polymerization. acs.org

Furthermore, the bifunctional nature of the ligand, possessing both a P=N coordination site and a reactive cyanamide tail, could be exploited in tandem catalysis . A metal center could catalyze one transformation, while the pendant cyanamide group participates in a subsequent, spatially-proximate reaction, enabling complex, one-pot transformations.

Metal CenterPotential Catalytic ApplicationRole of (Triphenylphosphoranylidene)cyanamide
Palladium (Pd), Nickel (Ni)Olefin Polymerization, Cross-CouplingP=N Ligand to enhance thermal stability and tune electronic properties. acs.org
Ruthenium (Ru), Iridium (Ir)Dehydrogenation, Transfer HydrogenationAncillary ligand to stabilize active catalytic species. rsc.org
Gold (Au), Copper (Cu)Cycloaddition, AnnulationLigand-accelerated catalysis involving activation of π-systems.

Interdisciplinary Research Avenues Involving (Triphenylphosphoranylidene)cyanamide in Materials Science and Related Fields

The unique structural and reactive features of (triphenylphosphoranylidene)cyanamide suggest its potential utility in materials science, an area that is currently completely unexplored.

One major opportunity lies in its use as a monomer or cross-linking agent for the synthesis of novel polymers . The cyanamide functional group is known to undergo trimerization to form melamine-like structures or can be involved in polymerization reactions to form polycarbodiimides. researchgate.netnih.gov The presence of the bulky and thermally stable triphenylphosphine (B44618) oxide group (which would form upon reaction) could impart desirable properties to the resulting polymer, such as enhanced thermal stability, flame retardancy, and specific solubility characteristics.

Additionally, (triphenylphosphoranylidene)cyanamide could serve as a precursor for nitrogen-rich carbon materials or as a modifying agent for surfaces. The high nitrogen content could be beneficial for applications in catalysis, energy storage, or as coordination sites for metal nanoparticles.

Finally, its ability to act as a ligand for various metals could be leveraged in the design of coordination polymers and metal-organic frameworks (MOFs) . The cyanamide group could bridge metal centers, while the triphenylphosphine moiety could be used to control the dimensionality and porosity of the resulting network structure. Such materials could have applications in gas storage, separation, and heterogeneous catalysis.

Q & A

Q. Can (triphenylphosphoranylidene)cyanamide be integrated into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Yes, its compatibility with Fmoc/t-Bu chemistry enables on-resin thioamide incorporation. Wang et al. (2019) demonstrated this using Wang resin and HATU activation. Critical parameters include reduced coupling times (≤2 hr) to prevent epimerization and post-synthesis desulfurization with TFA/thioanisole .

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